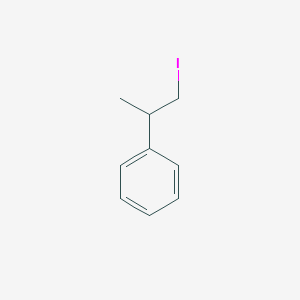![molecular formula C20H18O2 B14000161 2-[1-(4-Methylnaphthalen-1-yl)ethyl]benzoic acid CAS No. 35187-31-6](/img/structure/B14000161.png)
2-[1-(4-Methylnaphthalen-1-yl)ethyl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[1-(4-Methylnaphthalen-1-yl)ethyl]benzoic acid is a chemical compound known for its unique structure and properties. It consists of a benzoic acid moiety attached to a naphthalene ring substituted with a methyl group. This compound is of interest in various fields, including organic chemistry, medicinal chemistry, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(4-Methylnaphthalen-1-yl)ethyl]benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 4-methylnaphthalene and benzoic acid.
Friedel-Crafts Alkylation: 4-Methylnaphthalene undergoes Friedel-Crafts alkylation with an appropriate alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to introduce the ethyl group.
Oxidation: The resulting product is then oxidized using an oxidizing agent like potassium permanganate (KMnO4) to introduce the carboxylic acid group, forming this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-[1-(4-Methylnaphthalen-1-yl)ethyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinones or carboxylated derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Halogenated naphthalene derivatives.
Applications De Recherche Scientifique
2-[1-(4-Methylnaphthalen-1-yl)ethyl]benzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-[1-(4-Methylnaphthalen-1-yl)ethyl]benzoic acid involves its interaction with molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity. For example, it may inhibit specific enzymes involved in metabolic pathways or bind to receptors, altering cellular signaling processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[1-(4-Methylnaphthalen-1-yl)ethyl]benzoic acid: Unique due to its specific substitution pattern on the naphthalene ring.
4-Methylnaphthalene: Lacks the benzoic acid moiety, resulting in different chemical properties.
Benzoic Acid: Lacks the naphthalene ring, leading to different reactivity and applications.
Uniqueness
This compound is unique due to the combination of the naphthalene ring and benzoic acid moiety, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
35187-31-6 |
|---|---|
Formule moléculaire |
C20H18O2 |
Poids moléculaire |
290.4 g/mol |
Nom IUPAC |
2-[1-(4-methylnaphthalen-1-yl)ethyl]benzoic acid |
InChI |
InChI=1S/C20H18O2/c1-13-11-12-17(18-9-5-3-7-15(13)18)14(2)16-8-4-6-10-19(16)20(21)22/h3-12,14H,1-2H3,(H,21,22) |
Clé InChI |
UWDQTVOAVVEYKQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C2=CC=CC=C12)C(C)C3=CC=CC=C3C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-([1,1'-Biphenyl]-4-yl)-4-(4-bromophenyl)-6-phenylpyrimidine](/img/structure/B14000086.png)






![[2-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol](/img/structure/B14000120.png)




